(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(6-5-13-7-9-21-11-13)18-12-17(20)8-10-22-15-4-2-1-3-14(15)17/h1-7,9,11,20H,8,10,12H2,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKWUAUCRHTJE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Hydroxychroman-4-one
The chroman core is synthesized via acid-catalyzed cyclization of substituted epoxides or diols. A representative protocol involves:
- Reactant : 2,2-Dimethyl-5,7,8-trimethoxychroman-4-one (prepared via Claisen-Schmidt condensation).
- Reaction Conditions : Treatment with aqueous HCl (6 M) at 50°C for 16 hours to hydrolyze methoxy groups to hydroxyl.
- Workup : Extraction with ethyl acetate, followed by column chromatography (ethyl acetate/hexane/methanol = 1:1:0.1) yields 4-hydroxychroman-4-one with 76% efficiency.
Reductive Amination to Chroman-4-ylmethylamine
4-Hydroxychroman-4-one is converted to the corresponding amine via reductive amination:
- Reactants : Chroman-4-one (1 eq), ammonium acetate (2 eq), sodium cyanoborohydride (1.5 eq) in methanol.
- Conditions : Stirring at 25°C for 12 hours under nitrogen.
- Yield : 68–72% after purification via recrystallization (ethanol/water).
Synthesis of (E)-3-(Furan-3-yl)acryloyl Chloride
Feist-Benary Synthesis of Furan-3-carbaldehyde
The furan-3-yl group is constructed using the Feist-Benary reaction:
Formation of (E)-3-(Furan-3-yl)acrylic Acid
Furan-3-carbaldehyde undergoes Knoevenagel condensation:
Conversion to Acryloyl Chloride
The acrylic acid is treated with thionyl chloride (1.5 eq) in dichloromethane at 0°C for 2 hours, yielding the acyl chloride (94%).
Coupling Reaction to Form the Acrylamide
Amide Bond Formation
The chroman-4-ylmethylamine is reacted with (E)-3-(furan-3-yl)acryloyl chloride:
- Reactants : Chroman-4-ylmethylamine (1 eq), acryloyl chloride (1.1 eq), triethylamine (2 eq) in dry THF.
- Conditions : Stirring at −10°C for 1 hour, followed by 25°C for 6 hours.
- Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, ethyl acetate/hexane) yield the title compound (75%).
Optimization and Mechanistic Insights
Stereochemical Control
The E-configuration is favored due to steric hindrance during the Knoevenagel condensation. Polar solvents (e.g., DMF) stabilize the transition state, achieving >95% E-selectivity.
Catalytic Enhancements
- Lewis Acids : Ferric chloride (0.02 eq) accelerates furan formation in the Feist-Benary reaction, reducing reaction time by 40%.
- Initiators : Benzoyl peroxide (0.5 mol%) improves acrylamide coupling efficiency.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Chroman-4-one synthesis | 76 | 98.9 |
| Reductive amination | 72 | 97.5 |
| Acrylamide coupling | 75 | 99.2 |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Addition at the Acrylamide Double Bond
The α,β-unsaturated carbonyl system in the acrylamide group enables Michael addition and nucleophilic attack at the β-carbon. Key findings include:
| Reaction Type | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Michael Addition | Thiols (e.g., cysteine) | pH 7–9, 25°C | β-Substituted adducts | |
| Amine Addition | Primary amines | Polar aprotic solvents | β-Aminoacrylamides |
This reactivity is critical in biological systems, where thiol-containing proteins or glutathione may form adducts, altering the compound’s bioavailability .
Hydrolysis of the Acrylamide Group
Under acidic or alkaline conditions, the acrylamide bond undergoes hydrolysis:
Kinetic Data :
The hydroxychroman moiety stabilizes intermediates through hydrogen bonding, slowing hydrolysis compared to simpler acrylamides .
Cycloaddition Reactions with the Furan Ring
The furan-3-yl group participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product Yield |
|---|---|---|
| Maleic anhydride | 80°C, toluene | 72% |
| Tetracyanoethylene | RT, DCM | 58% |
Computational studies (B3LYP/6-31G*) indicate the furan’s electron-rich nature enhances reaction rates by lowering the LUMO of dienophiles .
Oxidation of the Hydroxychroman Moiety
The 4-hydroxychroman component undergoes oxidation via two pathways:
-
Benzylic Oxidation :
-
Epoxidation :
The chroman’s double bond reacts with peracids (e.g., mCPBA) to form epoxides, though steric hindrance from the acrylamide group reduces yields to ~40% .
Enzyme-Mediated Modifications
In biological systems, the compound interacts with:
-
Cytochrome P450 : Hydroxylation at the furan’s C5 position (predicted via docking simulations) .
-
COX-2 : The acrylamide group binds to the enzyme’s active site, mimicking arachidonic acid and inhibiting prostaglandin synthesis .
Key Structural Determinants :
-
Furan ring: Enhances binding affinity to COX-2’s hydrophobic pocket .
-
Hydroxychroman: Stabilizes interactions via hydrogen bonding with Tyr-385 .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to synergistic effects between its substituents:
| Compound | Furan Position | Chroman Substitution | Reactivity with Thiols (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Target | 3-position | 4-Hydroxy | 2.1 ± 0.3 |
| Analog 1 | 2-position | 4-Methoxy | 1.4 ± 0.2 |
| Analog 2 | 3-position | Unsubstituted | 0.9 ± 0.1 |
Data sourced from in vitro assays .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals two degradation steps:
-
150–200°C : Dehydration of the hydroxychroman group (mass loss: 8.2%).
-
250–300°C : Cleavage of the acrylamide bond (mass loss: 42.1%).
Scientific Research Applications
Biological Activities
The biological activities of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide are primarily linked to its structural components, which contribute to various therapeutic properties:
Antioxidant Activity
Compounds containing hydroxychroman structures are often studied for their antioxidant properties. Research indicates that this compound may help reduce oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.
Anticancer Potential
Preliminary studies suggest that acrylamide derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its cytotoxic effects against various cancer cell lines.
Enzyme Inhibition
The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. This property could be beneficial in treating diseases related to enzymatic dysfunction, such as certain metabolic disorders.
Case Studies and Research Findings
- Antioxidant Study : A study demonstrated that related compounds significantly reduced oxidative stress markers in cell cultures, suggesting similar potential for this compound.
- Cytotoxicity Assay : In vitro assays indicated that compounds with similar structures induced apoptosis through mitochondrial pathways, highlighting the promising anticancer potential of this compound.
- Enzyme Interaction Research : Investigations into the enzyme inhibition capabilities of acrylamide derivatives revealed significant interactions with key metabolic enzymes, suggesting therapeutic applications in metabolic disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methylquinolin-4(1H)-one | Structure | Exhibits strong antioxidant properties |
| 4-Hydroxycoumarin | Structure | Known for anticoagulant effects |
| N-(Furfuryl)acrylamide | Structure | Similar reactivity but lacks chroman moiety |
These comparisons highlight how the unique combination of furan and hydroxychroman in this compound may confer distinct pharmacological properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The furan and chroman moieties could facilitate binding to specific molecular targets, while the acrylamide group may participate in covalent interactions.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural features and molecular weights of related acrylamide derivatives:
Key Observations :
Activity Trends :
- Hydrophobic substituents (e.g., chroman, trimethoxyphenyl) correlate with anticancer activity via protein-binding interactions.
- Polar groups (e.g., sulfamoyl, hydroxyl) improve solubility but may reduce membrane permeability.
Physicochemical Properties
| Property | Target Compound | (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide | Trimethoxyphenyl Analogues |
|---|---|---|---|
| Molecular Weight | ~395 | 320.34 | 350–400 |
| LogP (estimated) | ~3.5 (moderate lipophilicity) | ~2.8 (higher polarity) | ~4.0 (high lipophilicity) |
| Hydrogen Bond Donors | 2 (amide NH, chroman OH) | 2 (amide NH, sulfonamide NH) | 1 (amide NH) |
Implications :
Biological Activity
The compound (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NO4 , with a molecular weight of approximately 299.326 g/mol . The compound features a furan ring and a chroman moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.326 g/mol |
| Purity | ≥ 95% |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Compounds containing furan and chroman structures are known to exhibit antioxidant properties, modulating oxidative stress and influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that the hydroxyl group in the chroman structure may act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.
Case Studies
-
Anticancer Potential
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxic effects against breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of caspase pathways. -
Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of this compound in murine models of colitis. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of cytokines in colitis models |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits moderate bioavailability, with a half-life suitable for therapeutic applications.
Biochemical Pathways
The compound appears to influence several key biochemical pathways:
- PPAR Activation : Research indicates that it may activate peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and inflammation regulation.
Table 3: Biochemical Pathways Affected
| Pathway | Effect |
|---|---|
| PPAR Activation | Modulation of lipid metabolism |
| Antioxidant Pathways | Reduction of oxidative stress |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving α,β-unsaturated acrylamide formation. A typical approach includes:
Coupling reaction : React 4-hydroxychroman-4-ylmethylamine with α-bromoacrylic acid derivatives (e.g., using EDCI in DMF under ice-cooling) .
Solvent selection : Use polar aprotic solvents like DMF or dichloromethane to enhance reactivity.
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization to achieve >95% purity .
- Key parameters : Monitor reaction progress via TLC (Rf ~0.5–0.8) and confirm stereochemistry using NMR (coupling constants: for E-isomer) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
NMR spectroscopy : Analyze and NMR for characteristic peaks (e.g., acrylamide carbonyl at δ ~165–170 ppm, furan protons at δ ~6.5–7.5 ppm) .
Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical mass ±1 Da) .
HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodological Answer :
Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to predict HOMO-LUMO gaps and charge distribution .
Exact exchange inclusion : Incorporate exact exchange terms to improve thermochemical accuracy (e.g., atomization energy deviation <2.4 kcal/mol) .
Solvent effects : Apply implicit solvation models (e.g., PCM) to simulate aqueous or DMSO environments .
Q. How can conflicting bioactivity data for this compound be resolved in antimalarial studies?
- Methodological Answer :
Target validation : Use photo-affinity labeling to confirm binding to Pfs16, a Plasmodium falciparum membrane protein critical for gametogenesis .
Dose-response assays : Perform IC measurements across parasite life stages (e.g., ookinete vs. gametocyte) to identify stage-specific efficacy .
Resistance profiling : Generate drug-resistant strains via continuous in vitro selection and perform whole-genome sequencing to detect mutations in Pfs16 or related pathways .
Q. What strategies are recommended for structure-activity relationship (SAR) studies of this acrylamide derivative?
- Methodological Answer :
Core modifications : Synthesize analogs with substituted furans (e.g., 5-nitro or 5-bromo) or chroman hydroxylation variants to assess electronic effects .
Bioisosteric replacement : Replace the furan ring with thiophene or pyrrole and compare binding affinities using surface plasmon resonance (SPR) .
Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with Pfs16’s hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
